
2,5-Dicyclopropyl-3-hydrazinyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dicyclopropyl-3-hydrazinyl-1H-pyrrole typically involves the reaction of cyclopropylamine with a pyrrole derivative under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,5-Dicyclopropyl-3-hydrazinyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
2,5-Dicyclopropyl-3-hydrazinyl-1H-pyrrole has several applications in scientific research, including:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dicyclopropyl-3-hydrazinyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dicyclopropyl-1H-pyrrole: Lacks the hydrazinyl group, resulting in different chemical properties and reactivity.
3-Hydrazinyl-1H-pyrrole: Similar structure but without the cyclopropyl groups, affecting its stability and biological activity.
Uniqueness
2,5-Dicyclopropyl-3-hydrazinyl-1H-pyrrole is unique due to the presence of both cyclopropyl and hydrazinyl groups, which confer distinct chemical and biological properties . This combination of functional groups makes it a valuable compound for various research applications .
Biological Activity
2,5-Dicyclopropyl-3-hydrazinyl-1H-pyrrole is a nitrogen-containing heterocyclic compound that has garnered interest in scientific research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
Molecular Characteristics:
- Molecular Formula: C10H15N3
- Molecular Weight: 177.25 g/mol
- IUPAC Name: (2,5-dicyclopropyl-1H-pyrrol-3-yl)hydrazine
- Canonical SMILES: C1CC1C2=CC(=C(N2)C3CC3)NN
The synthesis of this compound typically involves the reaction of cyclopropylamine with a pyrrole derivative under controlled conditions. This compound's unique structure, featuring both cyclopropyl and hydrazinyl groups, contributes to its distinct chemical and biological properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyrrole demonstrate efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. These compounds were evaluated using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, revealing promising results that suggest potential applications in treating bacterial infections .
Anticancer Activity
The anticancer potential of pyrrole derivatives has been extensively studied. For example, compounds with structural similarities to this compound have been tested against various cancer cell lines, demonstrating inhibitory effects on cell proliferation. In particular, research has highlighted the ability of certain pyrrole-based compounds to inhibit key kinases involved in cancer progression, such as EGFR and AURKA. The best-performing compounds showed IC50 values in the low micromolar range, indicating their potency as anticancer agents .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. It may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, studies have indicated that such compounds can inhibit pro-inflammatory cytokines and exhibit anti-inflammatory properties through their action on the COX-2 pathway .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Contains cyclopropyl and hydrazinyl groups | Antimicrobial & anticancer |
2,5-Dicyclopropyl-1H-pyrrole | Lacks hydrazinyl group | Limited biological activity |
3-Hydrazinyl-1H-pyrrole | No cyclopropyl groups | Moderate activity |
This table illustrates the differences between this compound and similar compounds in terms of structure and biological efficacy.
Study on Antimicrobial Activity
In a study published in April 2021, researchers synthesized various pyrrole derivatives and assessed their antimicrobial properties against several bacterial strains. The results indicated that certain derivatives exhibited bactericidal activity superior to standard antibiotics like ampicillin .
Study on Anticancer Properties
Another significant study focused on pyrrolo[2,3-d]pyrimidines demonstrated their dual inhibition of aurora kinase A (AURKA) and EGFR. The lead compounds showed IC50 values ranging from 8.55 to 23.45 μM against the A375 melanoma cell line . This highlights the potential of pyrrole derivatives in targeted cancer therapies.
Properties
Molecular Formula |
C10H15N3 |
---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
(2,5-dicyclopropyl-1H-pyrrol-3-yl)hydrazine |
InChI |
InChI=1S/C10H15N3/c11-13-9-5-8(6-1-2-6)12-10(9)7-3-4-7/h5-7,12-13H,1-4,11H2 |
InChI Key |
XPRYQXKBTIZXCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(N2)C3CC3)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.